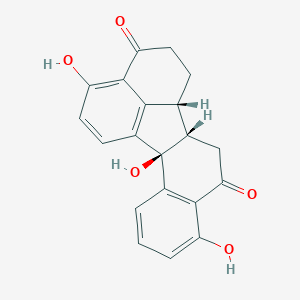

Daldinone A

説明

Context of Fungal Secondary Metabolites in Drug Discovery Research

Fungi represent a vast and largely untapped reservoir of diverse chemical structures with significant potential for drug discovery and development. For decades, these microorganisms have been recognized for their ability to produce a wide array of secondary metabolites, compounds that are not essential for basic growth but play crucial roles in ecological interactions, defense, and signaling drugdiscoverynews.combohrium.comornl.govmdpi.comresearchgate.netfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov. Historically, fungal-derived natural products, such as penicillin and statins, have revolutionized medicine, serving as foundational treatments for bacterial infections and cardiovascular diseases, respectively drugdiscoverynews.comnih.gov. The ongoing challenge in drug discovery is to identify novel compounds with unique mechanisms of action to combat emerging health threats, including drug-resistant pathogens and complex chronic diseases drugdiscoverynews.comfrontiersin.orgnih.gov.

Modern approaches leverage advanced technologies to explore the fungal metabolome more effectively. Many fungal secondary metabolites are encoded within specific genomic regions known as biosynthetic gene clusters (BGCs) drugdiscoverynews.comnih.govmdpi.com. However, a significant proportion of these BGCs remain "silent" or are poorly expressed under standard laboratory conditions, limiting the discovery of their products. Strategies such as genome mining, chemical epigenetic modification (e.g., using histone deacetylase inhibitors), co-cultivation, and the OSMAC (One Strain Many Compounds) approach are employed to activate these silent pathways and unveil novel bioactive molecules drugdiscoverynews.comnih.govfrontiersin.orgmdpi.comnih.gov. Exploring fungi from specialized or extreme environments also offers a promising avenue for discovering compounds with unique chemical scaffolds and biological activities mdpi.comfrontiersin.org.

Overview of the Genus Daldinia as a Biosynthetic Source of Natural Products

The genus Daldinia, belonging to the Xylariaceae family, has emerged as a prolific source of structurally novel and pharmaceutically relevant natural products mdpi.comnih.govresearchgate.netnih.govresearchgate.net. Fungi within this genus are known to produce a broad spectrum of secondary metabolites, encompassing major chemical classes such as terpenoids, alkaloids, polyketides, polyphenols, and steroids mdpi.comnih.govresearchgate.net. Over the past decades, numerous compounds have been isolated from various Daldinia species, with a substantial portion identified as new chemical entities mdpi.comnih.govresearchgate.net. These metabolites have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, antifungal, antiviral, and enzyme-inhibitory properties, underscoring their potential as lead compounds for therapeutic applications mdpi.comnih.govresearchgate.net.

Among the most extensively studied species are Daldinia concentrica and Daldinia eschscholtzii, which have yielded a diverse array of bioactive compounds nih.govresearchgate.netnih.govasianjournalofmycology.orggsconlinepress.com. The continuous isolation of new metabolites from Daldinia species highlights the genus's significant contribution to the field of natural product chemistry and its ongoing importance in drug discovery efforts mdpi.comnih.govresearchgate.netnih.gov.

Significance of Daldinone A within the Benzo[j]fluoranthene and Binaphthyl-Related Compound Classes

This compound is a natural product identified from fungal sources, specifically reported from Daldinia concentrica and Annulohypoxylon stygium nih.gov. Chemically, this compound is classified as a fluorene derivative nih.gov. While this compound itself is a fluorene, the genus Daldinia is recognized for producing a broader class of complex polycyclic aromatic hydrocarbons, including compounds related to benzo[j]fluoranthenes and binaphthyls acs.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net. For instance, other daldinone derivatives, such as daldinones H, I, and J, have been isolated and characterized as benzo[j]fluoranthene metabolites from the endophytic fungus Annulohypoxylon sp. researchgate.netresearchgate.net. Additionally, the related compound daldionin, isolated from Daldinia eschscholtzii, features an unprecedented oxane-linked binaphthyl ring system nih.govresearchgate.net.

The isolation of this compound from Daldinia species contributes to the understanding of the genus's capacity to biosynthesize complex polycyclic structures. Although specific bioactivities for this compound are not detailed in the provided search results, related compounds such as Daldinone B and E have demonstrated DPPH radical scavenging activities nih.govacs.org, and Daldinone I has shown cytotoxicity researchgate.netresearchgate.net. These findings suggest that compounds within the daldinone family, originating from fungi like Daldinia, are biologically relevant and warrant further investigation within the broader context of fungal-derived polycyclic aromatic natural products.

特性

IUPAC Name |

(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRYUFABCKQXTO-HGCCHXFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123205 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479669-74-4 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation of Daldinone a and Analogues

Determination of Absolute Configuration

Modified Mosher's Method

The modified Mosher's esterification method remains a cornerstone for determining the absolute configuration of chiral alcohols and amines. This technique involves derivatizing the analyte with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. Subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of stereochemistry based on the differential shielding effects exerted by the chiral auxiliary's phenyl ring umn.eduillinois.edu.

In the context of the daldinone family, the modified Mosher's method has been employed to establish absolute configurations. For instance, the absolute configuration of Daldinialanone, a related compound, was determined using this technique nih.govresearchgate.net. While direct application to Daldinone A is cited for its absolute configuration confirmation alongside CD spectroscopy nih.govresearchgate.net, it's also noted that for some daldinone analogues, such as Daldinone H, steric hindrance or instability under reaction conditions prevented the successful formation of the necessary MTPA esters, necessitating alternative approaches rsc.org. This underscores the method's utility but also its limitations, depending on the specific substrate's chemical properties.

Analysis of NMR Coupling Constants and ROESY Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of ¹H-¹H coupling constants (J-values) and Nuclear Overhauser Effect (NOE) based experiments like ROESY (Rotating-frame Overhauser Effect SpectroscopY), provides crucial information for establishing relative stereochemistry and spatial proximity of atoms within a molecule huji.ac.iluio.nouni-duesseldorf.de. Coupling constants, reflecting dihedral angles between coupled protons, offer insights into the conformational preferences of cyclic systems. ROESY correlations, on the other hand, detect through-space interactions between protons that are close in proximity, irrespective of their connectivity through bonds huji.ac.il.

For this compound, its absolute configuration has been confirmed through the analysis of NMR coupling constants and ROESY correlations vulcanchem.com. In studies of other daldinone derivatives, such as Daldinone E and its epoxide-containing analogue, detailed analysis of ¹H NMR coupling constants and ROESY correlations played a pivotal role in assigning their relative and absolute configurations nih.govacs.orgnih.gov. These NMR data, when interpreted in conjunction with other spectroscopic evidence, provide a robust framework for understanding the three-dimensional structure of these complex polycyclic compounds.

Table 1: Selected NMR Coupling Constants for Daldinone E and Analogue 2

| Proton Pair | Coupling Constant (Hz) | Assignment (Daldinone E) | Assignment (Analogue 2) |

| J2,3 | 3.8 | Daldinone E | Daldinone E |

| J3,4 | 2.1 | Daldinone E | Daldinone E |

| J2,3 | 2.6 | Analogue 2 | Analogue 2 |

| J3,4 | 4.1 | Analogue 2 | Analogue 2 |

*Data derived from analysis of daldinone E and its epoxide-containing analogue nih.gov. Coupling constants are indicative of relative stereochemistry within cyclohexanone moieties.

Density Functional Theory (DFT) Calculations for Optical Rotation and ECD Spectra

Modern computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for predicting and assigning the absolute configurations of chiral molecules. Time-dependent DFT (TD-DFT) methods can accurately simulate Electronic Circular Dichroism (ECD) spectra and optical rotation (OR) values, which can then be compared with experimental data rroij.comresearchgate.netresearchgate.netnih.gov. These calculated spectra and values serve as powerful tools for validating proposed stereochemical assignments.

In the daldinone family, DFT calculations have been extensively utilized. For Daldinone E and its analogue, TD-DFT calculations of specific rotations and ECD spectra were instrumental in assigning their absolute configurations nih.govnih.gov. For instance, the calculated specific rotation for Daldinone E ([α]D 57) showed good agreement with the experimental value ([α]24D 60), and its predicted ECD spectrum matched the experimental data, supporting its assigned configuration nih.gov. Similarly, for analogue 2, calculated and experimental optical rotations and ECD spectra were compared to confirm its stereochemistry nih.gov. These computational approaches, when applied rigorously with appropriate theoretical levels and basis sets, provide a high degree of confidence in stereochemical assignments, especially when experimental methods like modified Mosher's analysis are challenging rsc.orgnih.govnih.govacs.org.

Biosynthetic Pathways and Regulation of Daldinone a Production

Strategies for Modulating Biosynthesis in Fungal Cultures

Co-cultivation with Microorganisms (e.g., Streptomyces lividans, Streptomyces coelicolor)

Microbial co-cultivation is a recognized strategy for stimulating the production of secondary metabolites, often by activating silent or cryptic biosynthetic gene clusters or by enhancing the expression of constitutively present metabolites universiteitleiden.nl. Studies involving the fungal producer Annulohypoxylon sp. have demonstrated the impact of co-cultivation with specific bacterial species. When Annulohypoxylon sp. was co-cultured with the actinomycetes Streptomyces lividans or Streptomyces coelicolor, a significant increase in the accumulation of related compound 1-hydroxy-8-methoxynaphthalene (9) was observed, with levels rising up to 38-fold rsc.orgresearchgate.netrsc.orgresearchgate.netuni-duesseldorf.de. In contrast, co-cultivation with Bacillus subtilis or Bacillus cereus did not yield comparable induction effects, suggesting a specific interaction mechanism with actinomycetes rsc.orgresearchgate.netrsc.orgresearchgate.netuni-duesseldorf.de.

| Co-culture Partner | Observed Effect on 1-hydroxy-8-methoxynaphthalene (9) Production |

| Streptomyces lividans | Up to 38-fold increase |

| Streptomyces coelicolor | Up to 38-fold increase |

| Bacillus subtilis | No significant induction detected |

| Bacillus cereus | No significant induction detected |

Feeding Experiments with Labeled Precursors (e.g., 1,8-dihydroxynaphthalene)

Feeding experiments using labeled precursors are crucial for tracing biosynthetic routes and confirming the origin of natural products. In the case of Daldinone A, feeding experiments with 1,8-dihydroxynaphthalene (DHN) have provided evidence for its role in the biosynthetic pathway rsc.orgvulcanchem.comresearchgate.netrsc.org. These experiments led to an enhanced accumulation of daldinone B (6), supporting the proposed pathway that initiates with the oxidative coupling of 1,8-dihydroxynaphthalene (DHN) and/or 1,3,8-trihydroxynaphthalene (3HN) rsc.org. Furthermore, DHN feeding also resulted in an increased production of this compound (1) itself vulcanchem.com.

One Strain Many Compounds (OSMAC) Approach

The One Strain Many Compounds (OSMAC) approach is a valuable technique for uncovering the latent metabolic potential of microorganisms by exposing a single producer strain to a variety of culture conditions mdpi.comnih.govuni-duesseldorf.deresearchgate.net. This method aims to activate silent or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions, thereby leading to the discovery of novel secondary metabolites. While specific quantitative data detailing the direct impact of OSMAC on this compound production are not extensively detailed in the provided literature, the approach has been applied in studies involving Daldinia species and their related metabolites, including daldinone analogs mdpi.comnih.govresearchgate.net. Research has indicated that certain daldinone compounds, such as daldinones H, I, J, C, hypoxylonol C, and daldinone B, were not detected in standard rice medium cultures but were revealed through the application of OSMAC strategies, underscoring its utility in uncovering these compounds researchgate.net.

List of Compounds Mentioned:

this compound

Daldinone B

Daldinone C

Daldinone E

Daldinone G

Daldinone H

Daldinone I

Daldinone J

Hypoxylonol C

1-hydroxy-8-methoxynaphthalene (9)

(R)-scytalone (8)

3,4-dihydro-3,4,6,8-trihydroxy-l(2H)-naphthalenone (7)

Chemotaxonomic and Ecological Significance

Distribution of Daldinone A and Related Compounds within Fungal Genera

The genus Daldinia is a well-established source of this compound and a wide array of structurally diverse secondary metabolites nih.govmdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Species such as Daldinia concentrica and Daldinia eschscholtzii have been extensively studied, yielding numerous daldinone derivatives, including this compound, alongside other related compounds like binaphthalene tetrol (BNT) and concentricols nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Beyond Daldinia, the genus Annulohypoxylon, which shares a close evolutionary lineage, has also been identified as a producer of daldinones, including this compound, as well as Daldinones B, C, H, J, and hypoxylonol C rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.net. Furthermore, species within the genus Hypoxylon, such as Hypoxylon investiens, have been reported to produce this compound nih.gov. More recently, this compound has also been isolated from Nigrospora oryzae medchemexpress.com.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for isolating and characterizing Daldinone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to map carbon-hydrogen frameworks .

- Mass spectrometry (HRMS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable) for absolute configuration .

Q. How can researchers design experiments to assess this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- In vitro assays : Use cell lines with standardized viability assays (e.g., MTT or resazurin) and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values.

- Specificity checks : Compare activity against structurally similar compounds to rule out nonspecific effects .

- Data Validation : Replicate experiments ≥3 times and report mean ± SEM with statistical tests (e.g., ANOVA) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Comparative Analysis : Tabulate variables such as:

| Study | Cell Line | Assay Type | Concentration Range | Solvent Used |

|---|---|---|---|---|

| A | HeLa | MTT | 1–50 µM | DMSO |

| B | MCF-7 | Resazurin | 0.5–100 µM | Ethanol |

- Identify Confounders : Solvent choice (DMSO vs. ethanol) can alter membrane permeability .

- Meta-Analysis : Use standardized effect sizes (e.g., Hedge’s g) to quantify discrepancies .

- Contradiction Framework : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthetic Protocols : Document reaction conditions (temperature, catalyst, solvent) in detail (e.g., "80°C, Pd/C, 12 h in THF") .

- Analytical Rigor : Use orthogonal purity checks (HPLC + NMR) for intermediates and final products .

- Data Sharing : Publish raw spectral data in supplementary materials to enable replication .

Q. How can researchers validate computational predictions of this compound’s molecular targets using experimental data?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger with crystallographic protein structures (PDB IDs).

- Experimental Validation :

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD values).

- CRISPR-Cas9 Knockout : Silence predicted targets and assess loss of bioactivity .

- Discrepancy Analysis : If computational and experimental KD values diverge >10-fold, re-evaluate force field parameters or protein flexibility assumptions .

Data Analysis and Reporting Standards

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (α=0.05).

- Heterogeneity Adjustment : Use mixed-effects models if cell subpopulations exhibit divergent responses .

Q. How should researchers address ethical and bias-related challenges in publishing negative or inconclusive results for this compound?

- Methodological Answer :

- Pre-registration : Submit study protocols to platforms like OSF or ClinicalTrials.gov to reduce publication bias .

- Transparency : Use the CONSORT checklist for preclinical studies to report null findings systematically .

- Bias Mitigation : Disclose funding sources and conflicts of interest in the "Declarations" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。